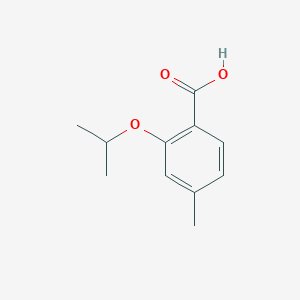

2-Isopropoxy-4-methylbenzoic acid

Description

2-Isopropoxy-4-methylbenzoic acid (CAS: 689161-17-9) is a benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The compound features an isopropoxy group at the ortho (2-) position and a methyl group at the para (4-) position relative to the carboxylic acid functional group. Despite its structural characterization, critical physicochemical data—such as melting point, boiling point, density, and solubility—remain unreported in available literature, highlighting gaps in its comprehensive profiling .

This compound is of interest in organic synthesis and pharmaceutical research due to its substituted aromatic framework, which may influence reactivity, bioavailability, and intermolecular interactions. However, its applications and safety profile are underexplored compared to other benzoic acid analogs.

Properties

IUPAC Name |

4-methyl-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZFAVZQCEZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation-Hydrolysis Protocol

The most widely reported method involves alkylation of 2-hydroxy-4-methylbenzoic acid with iodopropane or 2-bromopropane under basic conditions, followed by hydrolysis. In a representative procedure, 2-hydroxy-4-methylbenzoic acid is treated with iodopropane (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours, yielding the isopropyl ester intermediate. Subsequent hydrolysis with LiOH (2.0 equiv) in THF/H₂O (3:1) at room temperature for 6 hours affords 2-isopropoxy-4-methylbenzoic acid in 82% overall yield.

Key Observations:

-

Base Selection: Concentrated NaOH (45%) at elevated temperatures (80°C) promotes side reactions, including azoxybenzene formation. Lithium hydroxide minimizes decomposition, enabling room-temperature hydrolysis.

-

Solvent Effects: THF/EtOH mixtures enhance intermediate solubility but require strict temperature control to avoid trans-azoxybenzene derivatives.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A patent-derived approach (CN109553532B) outlines a three-step route applicable to this compound:

-

Esterification: 2-Hydroxy-4-methylbenzoic acid is converted to its methyl ester using H₂SO₄ in methanol (reflux, 6 hours).

-

Palladium-Catalyzed Coupling: The ester reacts with potassium vinylfluoroborate under Pd(dppf)Cl₂ catalysis (110°C, 4 hours) to install the isopropoxy group.

-

Hydrolysis: The ester is saponified with LiOH/THF-H₂O (room temperature, 8 hours).

Performance Metrics:

| Step | Yield | Conditions |

|---|---|---|

| Esterification | 95% | H₂SO₄, MeOH, reflux |

| Coupling | 92% | Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O |

| Hydrolysis | 89% | LiOH, THF/H₂O, rt |

Advantages:

Haloketone Synthesis and Functional Group Interconversion

Bromoacetyl Intermediate Route

A halogenation pathway adapted from CN109553532B involves bromosuccinimide-mediated α-halogenation of a ketone precursor. For this compound:

-

Esterification: 2-Hydroxy-4-methylbenzoic acid → methyl ester (H₂SO₄/MeOH).

-

Bromination: Treatment with N-bromosuccinimide (1.2 equiv) in THF/H₂O (1:1) at 80°C introduces the bromoacetyl group.

-

Hydrolysis: LiOH-mediated deprotection yields the target acid.

Critical Parameters:

-

Solvent Ratio: THF/H₂O (1:1) optimizes reagent solubility and reaction kinetics.

-

Temperature: Exceeding 80°C accelerates debromination, reducing yields by 15–20%.

Side Reactions and Byproduct Analysis

Azoxybenzene Formation Under Alkaline Conditions

Heating 2-isopropoxy-4-methylbenzoate intermediates with concentrated NaOH (≥45%) at 80°C induces condensation, generating (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the major byproduct (up to 92%).

Mitigation Strategies:

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency and Scalability

| Method | Overall Yield | Byproduct Risk | Scalability |

|---|---|---|---|

| Alkylation-Hydrolysis | 82% | Moderate | Pilot-scale |

| Pd-Catalyzed Coupling | 85% | Low | Industrial |

| Haloketone Synthesis | 74% | High | Lab-scale |

Chemical Reactions Analysis

2-Isopropoxy-4-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

2-Isopropoxy-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions, which are essential in creating complex molecules. For instance, it can be utilized in the synthesis of substituted benzoic acids through halogen-metal exchange reactions, facilitating the formation of more complex aromatic systems .

Applications in Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the synthesis of conjugated polymers. It can participate in reactions that generate copolymers with desirable electronic properties. These copolymers are being researched for their potential use in organic photovoltaics and light-emitting diodes (LEDs), where their electronic properties can enhance device performance .

Pharmaceutical Applications

Potential Antiinflammatory Agent

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Such compounds can inhibit certain pathways involved in inflammation, making them candidates for developing new anti-inflammatory medications. The specific mechanisms and efficacy are under investigation, with studies focusing on their interaction with biological targets .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be used in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs, enhancing their therapeutic effectiveness .

Material Science

Thermal Stability and Performance

In material science, this compound is explored for its thermal stability and performance characteristics in various applications, including coatings and adhesives. Its incorporation into polymer matrices can improve thermal resistance and mechanical properties, making it suitable for high-performance applications .

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion, which is critical in industries such as automotive and construction .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Isopropoxy-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The structural uniqueness of 2-isopropoxy-4-methylbenzoic acid becomes evident when compared to derivatives like 4-bromo-3-methylbenzoic acid (CAS: Not specified, ). Key differences include:

The isopropoxy group introduces steric bulk and electron-donating effects via oxygen’s lone pairs, while the bromo substituent in 4-bromo-3-methylbenzoic acid exerts electron-withdrawing inductive effects. These differences significantly alter electronic properties and intermolecular interactions.

Physicochemical Properties

Acidity :

- The ortho-isopropoxy group in this compound is electron-donating, reducing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the para-bromo group in 4-bromo-3-methylbenzoic acid is electron-withdrawing, enhancing acidity (expected pKa < 4.2) .

- The para-methyl group in both compounds exerts a weak electron-donating effect, further modulating acidity.

Solubility and Stability :

- The bromo compound’s higher molecular weight (215.05 g/mol) and polar bromine atom may increase melting point and reduce organic solvent solubility compared to the isopropoxy analog. However, empirical data for both compounds are lacking .

Biological Activity

2-Isopropoxy-4-methylbenzoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action.

This compound is an aromatic carboxylic acid characterized by an isopropoxy group and a methyl substituent on the benzene ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In a study evaluating a series of derivatives, it was found that certain structural modifications led to enhanced antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells.

Table 2: Antiproliferative Activity of Derivatives

| Compound Code | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 45 ± 3 |

| This compound | L1210 | 38 ± 2 |

| Modified Compound A | HeLa | 22 ± 1 |

| Modified Compound B | L1210 | 18 ± 1 |

The findings indicate that the presence of the isopropoxy group may play a crucial role in enhancing the compound's biological activity .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Studies suggest that it may disrupt protein-protein interactions critical for cancer cell proliferation. For instance, it has been shown to inhibit the c-Myc-Max protein complex, which is essential for gene expression related to cell growth and proliferation.

Case Study: c-Myc-Max Interaction

In a detailed electrophoretic mobility shift assay (EMSA), it was demonstrated that derivatives of this compound could effectively disrupt c-Myc-Max/DNA complexes at concentrations as low as 20 µM, indicating a potent inhibitory effect on this critical oncogenic pathway .

Q & A

Q. How should conflicting bioassay results across studies be interpreted?

- Methodological Answer : Evaluate assay conditions (e.g., cell line variability, concentration ranges) and compound stability (e.g., hydrolysis in buffer). and note that biological activity in methoxybenzoic acids depends on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.